Razinodil monohydrochloride
Description
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Properties
CAS No. |
30271-90-0 |
|---|---|
Molecular Formula |
C27H35ClN4O10 |
Molecular Weight |
611 g/mol |
IUPAC Name |
[1-morpholin-4-yl-3-(6,7,8-trimethoxy-4-oxo-1,2,3-benzotriazin-3-yl)propan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C27H34N4O10.ClH/c1-34-19-11-16(12-20(35-2)23(19)37-4)27(33)41-17(14-30-7-9-40-10-8-30)15-31-26(32)18-13-21(36-3)24(38-5)25(39-6)22(18)28-29-31;/h11-13,17H,7-10,14-15H2,1-6H3;1H |
InChI Key |
HFRYURAEFNEFQL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC.Cl |
Synonyms |
3-(gamma-morpholino-beta-(3,4,5-trimethoxy-benzoyloxy)propyl)-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone razinodil |
Origin of Product |
United States |
Q & A
Q. What are the recommended analytical methods for determining the purity and concentration of Razinodil monohydrochloride in experimental preparations?
High-performance liquid chromatography (HPLC) with UV detection is a standard method. A validated protocol should include calibration curves using a reference standard, with peak response comparisons between the standard and assay preparations. For example, ranitidine hydrochloride analysis uses concentrations of 13.22 mg/mL and peak response ratios to quantify purity .
Q. How should researchers design experiments to assess the acute toxicity profile of this compound in preclinical models?
Subcutaneous or intravenous LD50 tests in rodents (e.g., mice) are foundational. Dose-response studies should include detailed observations of toxic effects (e.g., renal or neurological impacts) and use standardized protocols like the Draize test for dermal/ocular irritation .
Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?
Nuclear magnetic resonance (NMR) for hydrogen/carbon profiling, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation are critical. Ensure purity validation via elemental analysis or chromatographic methods .
Q. What storage conditions are required to maintain the stability of this compound in laboratory settings?
Store in airtight containers at 2–8°C, protected from light. Monitor pH stability (e.g., pH 5.5–6.0 in aqueous solutions) and conduct periodic purity checks via HPLC or mass spectrometry .
Q. What ethical considerations are critical when designing in vivo studies involving this compound?
Obtain institutional animal care committee approval. Adhere to the "3Rs" (Replacement, Reduction, Refinement) and ensure handling by qualified personnel in authorized facilities. Document humane endpoints and euthanasia protocols .
Advanced Research Questions
Q. What strategies can mitigate conflicting data in solubility studies of this compound across different solvent systems?
Use standardized solvent preparation (e.g., deionized water/ethanol mixtures) and control temperature/pH rigorously. Replicate experiments across independent labs and apply statistical tools (e.g., ANOVA) to identify confounding variables. Cross-validate findings with computational solubility predictions .
Q. How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals for structural analysis?
Employ slow evaporation techniques using mixed solvents (e.g., water-ethanol). Monitor supersaturation levels and temperature gradients. Characterize crystals via X-ray diffraction and compare lattice parameters with known hydrates or polymorphs .
Q. What computational modeling approaches are suitable for predicting the pharmacokinetic behavior of this compound?
Molecular dynamics simulations can model membrane permeability, while quantitative structure-activity relationship (QSAR) models predict metabolic pathways. Validate predictions using radiolabeled analogs (e.g., ¹⁴C-tracking) in in vivo absorption/distribution studies .
Q. How should researchers address batch-to-batch variability in this compound synthesis to ensure experimental reproducibility?
Implement quality control protocols, including NMR purity checks and residual solvent analysis. Document synthesis parameters (e.g., reaction time, temperature) and use reference standards for each batch. Publish detailed synthetic procedures in supplementary materials for peer validation .
Q. What mechanistic studies are recommended to elucidate the molecular targets of this compound in neurological applications?
Radioligand binding assays (e.g., using ³H-labeled compounds) can identify receptor interactions. Combine knockout animal models with electrophysiological recordings to assess functional impacts. Cross-reference findings with transcriptomic/proteomic datasets to map signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
